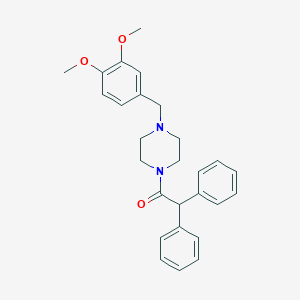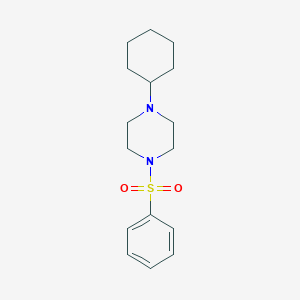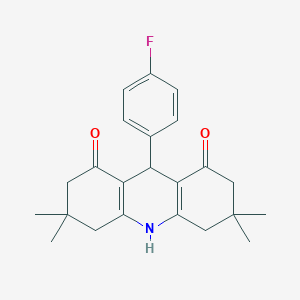METHANONE](/img/structure/B249293.png)
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperazine ring and a methylsulfonyl group attached to the other nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE can be synthesized through several methodsThe reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of 1-benzoyl-4-(methylsulfonyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
化学反応の分析
Types of Reactions
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of piperazine derivatives with biological targets.
作用機序
The mechanism of action of 1-benzoyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the methylsulfonyl group can enhance the compound’s solubility and stability. The piperazine ring can interact with various biological pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
1-Benzoylpiperazine: Lacks the methylsulfonyl group, making it less soluble and stable.
4-Methylsulfonylpiperazine: Lacks the benzoyl group, reducing its potential interactions with biological targets.
1-Benzoyl-4-(methylthio)piperazine: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.
Uniqueness
[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE is unique due to the presence of both the benzoyl and methylsulfonyl groups, which confer specific chemical and biological properties. This combination enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
特性
分子式 |
C12H16N2O3S |
|---|---|
分子量 |
268.33 g/mol |
IUPAC名 |
(4-methylsulfonylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14-9-7-13(8-10-14)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChIキー |
MHTISYOSPFULJR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)




![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)
![5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B249226.png)
![7'-methyl-1',3'-dihydrospiro[1,3-dioxane-2,3'-(2'H)-indole]-2'-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)


